

Spectroscopic Analysis of 2-(Pyrazin-2-yl)benzo[d]thiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(Pyrazin-2-yl)benzo[d]thiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound **2-(Pyrazin-2-yl)benzo[d]thiazole**. While direct experimental data for this specific molecule is not readily available in the public domain, this document extrapolates predicted spectroscopic data based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **2-(Pyrazin-2-yl)benzo[d]thiazole**. These predictions are derived from the known spectral characteristics of benzothiazole and pyrazine moieties.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

¹ H NMR (Predicted)		¹³ C NMR (Predicted)	
Chemical Shift (δ, ppm)	Proton Assignment	Chemical Shift (δ, ppm)	Carbon Assignment
8.50 - 8.70 (m, 2H)	Pyrazine-H	~165	C=N (Thiazole)
9.00 - 9.20 (s, 1H)	Pyrazine-H	~153	C (Benzothiazole, adjacent to S)
7.90 - 8.10 (d, 1H)	Benzothiazole-H	~145-150	Pyrazine-C
7.40 - 7.60 (m, 2H)	Benzothiazole-H	~135	C (Benzothiazole, bridgehead)
7.30 - 7.40 (t, 1H)	Benzothiazole-H	~127	CH (Benzothiazole)
~125	CH (Benzothiazole)		
~122	CH (Benzothiazole)		
~121	CH (Benzothiazole)		

Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
3100 - 3000	C-H stretching (Aromatic)
1600 - 1580	C=N stretching (Pyrazine ring)
1570 - 1550	C=N stretching (Thiazole ring)
1500 - 1400	C=C stretching (Aromatic rings)
1250 - 1000	C-H in-plane bending
900 - 650	C-H out-of-plane bending

Table 3: Predicted Mass Spectrometry (MS) Data

m/z (Predicted)	Ion Assignment
~213	[M] ⁺ (Molecular Ion)
~185	[M - N ₂] ⁺ or [M - HCN] ⁺
~135	[Benzothiazole] ⁺
~108	[C ₆ H ₄ S] ⁺
~80	[Pyrazine] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **2-(Pyrazin-2-yl)benzo[d]thiazole**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
- Acquire a ^{13}C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (may require several hours).
- Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.^{[1][2][3]}

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns (splitting) in the ^1H NMR spectrum to deduce the connectivity of protons.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid, powdered **2-(Pyrazin-2-yl)benzo[d]thiazole** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.^[4]

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
- Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.^{[5][6]}

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).

Sample Preparation (for EI):

- A small amount of the pure sample is introduced into the ion source, where it is vaporized by heating in a high vacuum.^{[7][8]}

Sample Preparation (for ESI):

- Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is then infused into the ESI source via a syringe pump or through a liquid chromatography system.^{[9][10]}

Data Acquisition:

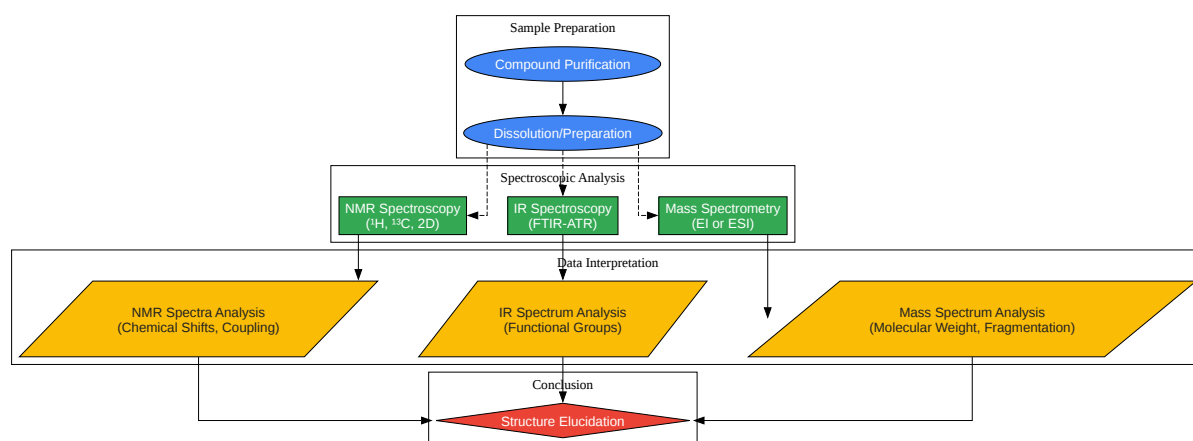
- The sample is ionized in the ion source. In EI, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.^{[7][8]} In ESI, a high voltage is applied to the liquid, creating an aerosol of charged droplets.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of each ion at a specific m/z value.

Data Processing:

- The mass spectrum is plotted as relative intensity versus m/z .
- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern by identifying the major fragment ions. The mass differences between the molecular ion and the fragment ions correspond to the loss of neutral fragments, providing valuable structural information.

Visualizations

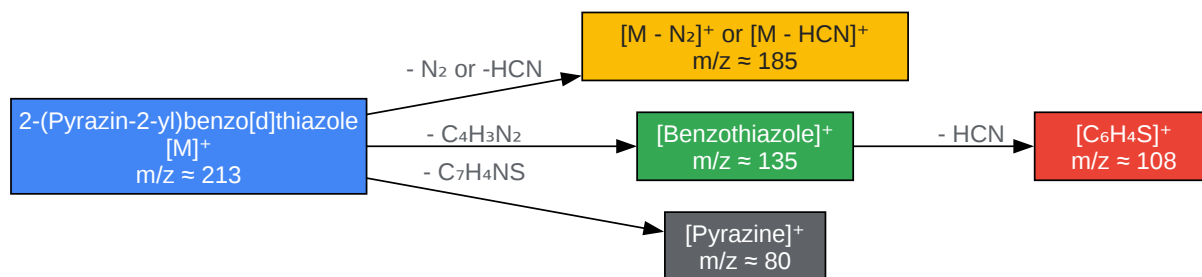
Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation of 2-(Pyrazin-2-yl)benzo[d]thiazole



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Caption: Predicted fragmentation pathway of **2-(Pyrazin-2-yl)benzo[d]thiazole** in Mass Spectrometry.

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